3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-

Chiral Separation Enantioselective Analysis Reference Standards

3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- (CAS 151262-57-6), is officially monographed as Bicalutamide EP Impurity M. It is the racemic penultimate intermediate in bicalutamide synthesis and a critical process-related impurity, chemically defined as C10H11FO5S with a molecular weight of 262.26 g/mol.

Molecular Formula C10H11FO5S
Molecular Weight 262.26 g/mol
CAS No. 151262-57-6
Cat. No. B056857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)-
CAS151262-57-6
SynonymsBicalutamide EP Impurity M
Molecular FormulaC10H11FO5S
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
InChIInChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)
InChIKeyDSXJLPDNNPNIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (Bicalutamide EP Impurity M)


3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid, (2RS)- (CAS 151262-57-6), is officially monographed as Bicalutamide EP Impurity M . It is the racemic penultimate intermediate in bicalutamide synthesis and a critical process-related impurity, chemically defined as C10H11FO5S with a molecular weight of 262.26 g/mol [1]. It carries a (2RS) stereochemical descriptor, distinguishing it from its single enantiomer counterparts .

Why Generic Substitution Fails for 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid


Generic substitution is not scientifically valid for a pharmacopeial reference standard. This compound is specifically designated as EP Impurity M in the bicalutamide monograph. Unlike a generic chemical reagent, its value is directly tied to its exact stereochemistry ((2RS)) and its identity as a process-specific marker for bicalutamide synthesis [1]. Using a different bicalutamide impurity (e.g., Impurity A or C), a single enantiomer, or a non-pharmacopeial grade analog would invalidate analytical methods, as these alternatives exhibit different retention times, response factors, and toxicological thresholds [2].

Quantitative Differentiation Evidence for Bicalutamide EP Impurity M Procurement


Chiral Purity: Racemic vs. Enantiopure Standards

The target compound is a racemic mixture ((2RS)). This is quantitatively differentiated from the single (2R)- and (2S)-enantiomer standards (CAS 890658-79-4 and 2518443-29-1, respectively) . The anti-androgenic activity of the final drug substance, bicalutamide, resides almost exclusively in the (R)-enantiomer; however, the drug is formulated as a racemate, making the (2RS) impurity highly relevant for quality control [1]. The distinct chromatographic behavior of the racemate versus its enantiomers, confirmed by HPLC using an immobilized polysaccharide-based chiral stationary phase, justifies its separate procurement as a reference standard [1].

Chiral Separation Enantioselective Analysis Reference Standards

Synthetic Pathway-Specific Marker vs. Degradation Impurities

This compound is the penultimate intermediate in the patented synthesis of bicalutamide, directly coupling with 4-cyano-3-(trifluoromethyl)aniline [1]. It is classified as a process-related impurity. This is in contrast to degradation products, such as the amine and acid fragments formed under alkaline hydrolysis [2]. This distinction is quantitative: forced degradation studies show bicalutamide degrades into specific fragments that are not the synthesis intermediate [2]. Therefore, this impurity is a marker of manufacturing process control, not product instability.

Forced Degradation Impurity Profiling Bicalutamide Synthesis

Pharmacopeial Traceability and Characterization Compliance

This compound is supplied as an EP Reference Standard candidate with detailed characterization data compliant with regulatory guidelines and potential traceability against USP or EP standards [1]. This differentiates it from generic research-grade chemicals that lack the certificate of analysis detailing the impurity profile, residual solvents, and chromatographic purity validated against a pharmacopeial monograph [2]. While the purity specification from one reputable supplier is >95% , the key differentiator is the regulatory purpose for which it is manufactured and characterized.

Pharmacopoeia (EP) Quality Control Reference Standard

Application Scenarios for 3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (EP Impurity M)


Method Validation for ANDA Submissions

In an ANDA submission for generic bicalutamide, this reference standard is essential for validating HPLC or UPLC methods intended to demonstrate product purity and process control. Its quantitative clarity as a process-related impurity, as opposed to a degradation product, is critical for setting appropriate system suitability criteria [1]. The validated method will specifically quantify the (2RS) racemate peak, which cannot be replaced by a single enantiomer [2].

Batch-to-Batch Consistency in API Manufacturing

Manufacturers use this standard to monitor the levels of residual synthetic intermediate in bicalutamide API. The detailed characterization data, documented down to the InChI Key, ensures that the reference standard is unambiguous and links back to the specific synthetic route described in EP1669347A1, enabling robust root cause analysis during out-of-specification investigations .

Enantioseparation Method Development

Analytical chemists developing chiral separation methods for bicalutamide require the racemic impurity standard as a positive control to ensure baseline separation of the (2R)- and (2S)-enantiomers can be achieved. This standard directly validates the effectiveness of a polysaccharide-based chiral stationary phase, a procedure described in peer-reviewed literature [2].

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